molecular formula C19H14N4O2S B3209161 N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1058226-00-8

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B3209161
CAS No.: 1058226-00-8
M. Wt: 362.4 g/mol
InChI Key: MDAYGTNDENUDKZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic small molecule featuring a benzothiazole core linked to a 6-oxo-4-phenylpyrimidine moiety via an acetamide bridge. This structure places it within a class of benzothiazole-pyrimidine hybrids that are of significant interest in medicinal chemistry and biochemical research due to their diverse potential biological activities. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery, with documented research applications as anticonvulsant agents. Studies on related benzothiazole-acetamide compounds have shown promising activity in pre-clinical models, such as the maximal electroshock seizure (MES) test, suggesting potential for central nervous system research . Furthermore, the pyrimidine ring is a fundamental building block in nucleic acids and many bioactive molecules. The specific fusion of benzothiazole and pyrimidine structures, as seen in this compound, is an active area of investigation for anti-infective research. Recent studies on benzothiazole–pyrimidine conjugates have highlighted their potential as anti-tubercular agents, with some hybrids demonstrating efficacy against drug-resistant strains of Mycobacterium tuberculosis . The design of such hybrids often aims to target key bacterial enzymes, including Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) and thymidine monophosphate kinase (TMPKmt), which are crucial for bacterial cell wall synthesis and DNA replication, respectively . Researchers value this compound for exploring structure-activity relationships and as a key intermediate in the synthesis of more complex heterocyclic systems for various pharmacological assays. Please Note: This product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(22-19-21-14-8-4-5-9-16(14)26-19)11-23-12-20-15(10-18(23)25)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAYGTNDENUDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the pyrimidinone moiety: This involves the condensation of an appropriate β-dicarbonyl compound with a urea or thiourea derivative.

    Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and pyrimidinone moieties through an acetamide linkage, typically using a coupling reagent such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a lead compound for the development of new drugs targeting specific diseases.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Key Structural Insights :

  • 4-Phenyl substitution on the pyrimidinone could increase lipophilicity, favoring membrane permeability over more polar substituents (e.g., nitro or methoxy groups in ).

Example :

  • Pyrimidinone Derivatives (e.g., compound 20 in ): Synthesized via coupling of 2-mercaptopyrimidinone with chloroacetamide intermediates in refluxing acetone.
  • Triazole Derivatives : Azide-alkyne cycloaddition (e.g., Cu-catalyzed "click" chemistry) to introduce triazole rings .

Characterization :

  • Spectroscopic Data : Consistent use of ¹H/¹³C NMR, IR, and HRMS for structural validation .
  • X-ray Crystallography: Applied to confirm stereochemistry in dihydroisoquinoline derivatives .

Key Findings :

  • Thiadiazole derivatives (e.g., ) exhibit potent VEGFR-2 inhibition, likely due to the urea moiety’s ability to form critical hydrogen bonds.
  • Pyrimidinone-based compounds (e.g., ) show nanomolar-range kinase inhibition, suggesting the 6-oxo group enhances binding affinity.
  • MAO-B/BChE inhibitors (e.g., ) leverage the dihydroisoquinoline group’s planar structure for enzyme active-site penetration.

Physicochemical and Pharmacokinetic Properties

Comparative Analysis :

Property Target Compound Thiadiazole Derivative Triazole Derivative
Molecular Weight ~407.45 g/mol ~482.52 g/mol ~350–400 g/mol
logP (Predicted) ~3.2 (moderate lipophilicity) ~4.1 (high lipophilicity) ~2.8 (moderate lipophilicity)
Aqueous Solubility Low (due to phenyl/pyrimidinone) Very low Moderate (polar triazole group)
Metabolic Stability Likely susceptible to CYP3A4-mediated oxidation Stable (in silico prediction) Moderate

Insights :

  • Triazole derivatives exhibit better solubility but reduced kinase affinity compared to pyrimidinone analogs .

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O, with a molecular weight of approximately 476.55 g/mol. The compound features a benzothiazole moiety and a pyrimidine derivative , linked through an amide functional group. The presence of these structural elements contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the variation of substituents on both the benzothiazole and pyrimidine rings, facilitating the exploration of structure-activity relationships.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties . A study conducted in 2015 demonstrated that related compounds showed promising results in the maximal electroshock seizure (MES) test and pentylenetetrazole test in mice, with effective doses (ED50) significantly lower than standard anticonvulsants like phenytoin and carbamazepine .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity , particularly through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies have indicated that it may act as a dual-target inhibitor, potentially interfering with cell cycle progression in cancer cells.

Comparative Analysis with Similar Compounds

To understand the versatility and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-acetamideBenzothiazole coreAntimicrobial
Benzothiazole-pyrimidine hybridsPyrimidine linked to benzothiazoleAnticancer
PhenylpyrimidinesPhenyl substitutions on pyrimidineAntiviral

This table highlights the diverse therapeutic potential within benzothiazole-pyrimidine hybrids.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticonvulsant Efficacy : In a study assessing new benzo[d]thiazol derivatives, compounds demonstrated ED50 values significantly lower than traditional treatments, indicating enhanced efficacy .
  • Inhibition Studies : Investigations into cyclin-dependent kinase inhibition revealed that modifications to the compound could enhance its anticancer properties, suggesting a promising avenue for drug development.
  • Toxicity Assessments : Initial toxicity evaluations indicated a favorable safety profile compared to established anticonvulsants, which is crucial for further development as a therapeutic agent.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The synthesis typically involves multi-step organic reactions, leveraging heterocyclic chemistry and amide bond formation. A common approach includes:

  • Step 1 : Condensation of a benzo[d]thiazole-2-amine precursor with activated pyrimidinone derivatives.
  • Step 2 : Acylation using chloroacetyl chloride or similar reagents to introduce the acetamide moiety.
  • Step 3 : Purification via recrystallization or column chromatography.

Q. Key Reaction Conditions :

  • Solvents : Acetonitrile, DMF, or ethanol for reflux reactions.
  • Catalysts : Triethylamine to neutralize HCl byproducts during acylation.
  • Temperature : Controlled reflux (70–100°C) for 8–12 hours to ensure completion .

Example Protocol :
Reaction of 2-aminobenzothiazole with 6-oxo-4-phenylpyrimidin-1(6H)-yl acetic acid in DMF, followed by coupling agents like EDCI/HOBt. Yield optimization requires inert atmospheres and moisture control .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy :
    • 1H/13C-NMR : Assigns protons and carbons in the benzothiazole, pyrimidinone, and acetamide moieties. Aromatic protons typically appear at δ 7.0–8.5 ppm, while the acetamide carbonyl resonates at ~168 ppm in 13C-NMR .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS showing [M+H]+ peaks).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for amides) .

Validation : Cross-referencing with X-ray crystallography (e.g., triclinic P1 space group for related analogs) ensures structural accuracy .

Advanced Questions

Q. How can molecular docking elucidate its inhibitory mechanism against MAO-B?

Methodology :

  • Target Selection : Retrieve MAO-B crystal structure (PDB ID: 2V5Z).
  • Ligand Preparation : Optimize the compound’s geometry using Gaussian09 with B3LYP/6-31G(d).
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Analysis : Focus on π-π stacking (benzothiazole with Tyr398) and hydrogen bonds (acetamide carbonyl with Cys172) .

Case Study :
A related compound, (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, showed MAO-B inhibition (IC₅₀ = 0.028 µM) via similar interactions .

Q. How should contradictory biological activity data across studies be resolved?

Analytical Framework :

Experimental Replication : Ensure consistent assay conditions (e.g., enzyme source, substrate concentration).

Structural Validation : Confirm compound purity via HPLC (>95%) and NMR.

Statistical Analysis : Use ANOVA to assess variability between replicates.

Example :
A study on N-(benzo[d]thiazol-2-yl)acetamide derivatives reported antifungal activity against C. albicans (MIC = 32 µg/mL), while another showed no activity. Discrepancies were traced to differences in fungal strain susceptibility and solvent effects in assays .

Q. What in vitro assays are recommended for evaluating kinase inhibition?

Protocol :

  • Kinase Profiling : Use a panel (e.g., Eurofins KinaseProfiler) to screen against 50+ kinases.
  • ATP Competition Assay : Measure IC₅₀ via luminescence (ADP-Glo™ Kit).
  • Controls : Include staurosporine (positive) and DMSO (negative).

Q. Data Interpretation :

  • Selectivity Index : Compare IC₅₀ values against off-target kinases.
  • Kinetic Studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Q. How can reaction conditions be optimized for higher yields?

Design of Experiments (DoE) Approach :

  • Variables : Solvent polarity, temperature, catalyst loading.
  • Response Surface Methodology (RSM) : Models interactions between variables.

Case Study :
For a related thiazole-acetamide, DMF as solvent increased yield from 45% to 72% compared to THF. Triethylamine (2 eq.) reduced byproduct formation .

Q. What crystallographic techniques validate its solid-state structure?

Procedure :

  • Single-Crystal Growth : Slow evaporation from ethanol/acetone (1:1).
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL for structure solution (R1 < 0.05).

Q. Key Metrics :

  • H-Bonding : Intermolecular N–H⋯N (2.8–3.0 Å) stabilizes dimers.
  • Torsional Angles : Pyrimidinone ring planarity (deviation < 0.02 Å) .

Q. How does substituent variation impact bioactivity?

SAR Analysis :

SubstituentTarget ActivityIC₅₀ (µM)Source
6-NitrobenzothiazoleAntifungal (C. albicans)32
4-ChlorophenylMAO-B Inhibition0.028
PyridinylmethyleneHDAC8 Inhibition0.15

Trends : Electron-withdrawing groups (e.g., nitro) enhance antifungal activity but reduce MAO-B affinity due to altered electronic density .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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